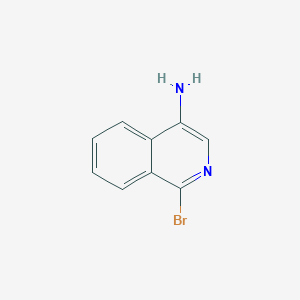

1-Bromoisoquinolin-4-amine

Overview

Description

1-Bromoisoquinolin-4-amine is a synthetic compound with the molecular formula of C9H7BrN2 . It has a molecular weight of 223.07 g/mol .

Synthesis Analysis

The synthesis of 1-Bromoisoquinolin-4-amine involves several steps. One method involves the use of nitric acid and acetic acid in water at 65 - 70 °C, followed by the addition of ammonium chloride and iron in ethanol at 20 - 70 °C. The final step involves the use of phosphorus tribromide at 135 °C .Molecular Structure Analysis

The InChI code for 1-Bromoisoquinolin-4-amine is 1S/C9H7BrN2/c10-9-7-4-2-1-3-6(7)8(11)5-12-9/h1-5H,11H2 .Chemical Reactions Analysis

1-Bromoisoquinolin-4-amine can undergo several chemical reactions. For instance, it can react with hydrogen bromide, acetic acid, and sodium nitrite in water and acetonitrile at 0℃. It can also react with copper(II) chloride dihydrate and sulfur dioxide in water and acetonitrile at 0 - 20℃ .Physical And Chemical Properties Analysis

1-Bromoisoquinolin-4-amine has a molecular weight of 223.07 g/mol .Scientific Research Applications

Fluorescent Compound Synthesis

1-Bromoisoquinolin-4-amine has been utilized in the synthesis of fluorescent indazolo[3,2-a]isoquinolin-6-amines through a series of reactions including Suzuki coupling and Cadogan cyclization. These compounds are notable for their potential applications in fluorescent markers and probes (Balog, J. A., Riedl, Z., & Hajos, G., 2013).

Chiral Compound Synthesis

The compound has been part of innovative approaches for the enantioselective synthesis of chiral molecules, such as 3-arylquinazolin-4(3H)-ones, using peptide-catalyzed atroposelective bromination methods. These methodologies are crucial for the production of enantiomerically pure compounds with applications in pharmaceuticals and materials science (Diener, M. E., Metrano, A. J., Kusano, S., & Miller, S. J., 2015).

Multicatalytic and Multicomponent Reactions

Research has shown the utility of 1-Bromoisoquinolin-4-amine in multicatalytic synthesis processes. For example, it has been involved in a tandem four-component reaction leading to 1,2-dihydroisoquinolin-1-ylphosphonates, demonstrating the compound's versatility in complex synthetic routes (Zhou, H., Jin, H., Ye, S., He, X., & Wu, J., 2009).

Redox Annulations

1-Bromoisoquinolin-4-amine has been a key reactant in redox annulations, serving in the formation of cyclic compounds through dual C–H bond functionalization. This method has broad implications for the synthesis of complex organic molecules with potential pharmaceutical applications (Zhu, Z., & Seidel, D., 2017).

Synthesis of C4-Substituted Isoquinolines

It has also facilitated the synthesis of C4-substituted isoquinolines, with subsequent evaluations of their cytotoxicity against tumor cell lines. This application underscores the role of 1-Bromoisoquinolin-4-amine in medicinal chemistry, particularly in the development of potential anticancer agents (Tsotinis, A., Zouroudis, S., Moreau, D., & Roussakis, C., 2007).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

properties

IUPAC Name |

1-bromoisoquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-9-7-4-2-1-3-6(7)8(11)5-12-9/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHFWGWAQOVJQLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN=C2Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromoisoquinolin-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1521287.png)

![3-Methyl-1-[3-(oxolan-2-ylmethyl)-1,2,4-oxadiazol-5-yl]butan-1-amine](/img/structure/B1521289.png)